3,5-dibromo-1-methyl-1H-pyrazole

Suzuki-Miyaura coupling Halogenated pyrazole Dehalogenation

Choose 3,5-dibromo-1-methyl-1H-pyrazole for sequential site-selective cross-coupling. Dual bromine handles enable two distinct aryl introductions at C3/C5—unlike mono-bromo analogs limited to single functionalization. Bromo-substituted pyrazoles resist dehalogenation in Suzuki-Miyaura reactions, unlike iodo analogs that cause product loss. The N-methyl group eliminates N-H protection steps needed with 3,5-dibromo-1H-pyrazole. This scaffold is integral to patent-protected CHK1 kinase inhibitors (CN-112457306-A) and agrochemical leads. Procure the optimal building block for diverse 3,5-disubstituted pyrazole libraries.

Molecular Formula C4H4Br2N2
Molecular Weight 239.898
CAS No. 1361019-05-7
Cat. No. B2597298
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,5-dibromo-1-methyl-1H-pyrazole
CAS1361019-05-7
Molecular FormulaC4H4Br2N2
Molecular Weight239.898
Structural Identifiers
SMILESCN1C(=CC(=N1)Br)Br
InChIInChI=1S/C4H4Br2N2/c1-8-4(6)2-3(5)7-8/h2H,1H3
InChIKeyKFOQLTKNWNGAHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3,5-Dibromo-1-methyl-1H-pyrazole (CAS 1361019-05-7): Strategic Procurement Guide for a Halogenated Pyrazole Building Block


3,5-Dibromo-1-methyl-1H-pyrazole (CAS 1361019-05-7) is a C,N-disubstituted pyrazole derivative featuring bromine atoms at the C3 and C5 positions and a methyl group at the N1 position. It belongs to the class of halogenated heterocycles widely employed as versatile intermediates in organic synthesis, particularly for constructing more complex molecules via cross-coupling reactions [1]. The compound's molecular formula is C₄H₄Br₂N₂, with a molecular weight of 239.90 g/mol and a calculated XLogP3 of 2.3, indicating moderate lipophilicity [1]. As a building block, it serves as a precursor to 3,5-disubstituted pyrazoles, which are privileged scaffolds in medicinal chemistry for developing kinase inhibitors and agrochemical agents [2]. Its two bromine atoms provide dual reactive handles for sequential functionalization, while the N-methyl group enhances metabolic stability and influences electronic properties relative to N-unsubstituted analogs.

Procurement Risk Alert: Why 3,5-Dibromo-1-methyl-1H-pyrazole Cannot Be Casually Substituted by Analogs in Cross-Coupling and Kinase Programs


The performance of 3,5-dibromo-1-methyl-1H-pyrazole in cross-coupling reactions is highly dependent on the specific halogen substitution pattern and the presence of the N-methyl group. Direct comparative studies on halogenated aminopyrazoles demonstrate that bromo- and chloro-substituted pyrazoles are superior to their iodo counterparts in Suzuki-Miyaura reactions, exhibiting significantly reduced propensity for undesired dehalogenation side reactions [1]. This class-level inference directly impacts synthetic yield and purity, as iodo analogs (e.g., 3,5-diiodo-1-methyl-1H-pyrazole) would lead to substantial product loss. Furthermore, the N-methyl group is not a passive spectator; it influences the electronic environment of the pyrazole ring and alters the reactivity and selectivity of the C3 and C5 positions compared to the N-unsubstituted analog (3,5-dibromo-1H-pyrazole). The latter's acidic N-H proton can interfere with base-sensitive coupling conditions or require additional protection/deprotection steps, adding to the synthetic route length and cost. In medicinal chemistry applications, the 3,5-disubstituted pyrazole core is a recognized pharmacophore for kinase inhibition, and the specific combination of the N-methyl group with two bromine atoms serves as an optimal intermediate for late-stage diversification, as evidenced by its inclusion in patent-protected kinase inhibitor scaffolds [2]. Simply substituting with a mono-bromo analog (e.g., 3-bromo-1-methyl-1H-pyrazole) eliminates one reactive handle, severely limiting the scope for sequential functionalization and ultimately compromising the structural diversity of the final compound library. Therefore, while seemingly similar analogs exist, their distinct chemical behaviors and synthetic utility profiles preclude generic interchangeability without introducing significant technical and economic penalties.

3,5-Dibromo-1-methyl-1H-pyrazole: Technical Evidence for Differentiated Procurement Decisions


Superior Cross-Coupling Performance: Bromo-Pyrazoles vs. Iodo-Pyrazoles in Suzuki-Miyaura Reactions

In a head-to-head comparison of halogenated aminopyrazoles in Suzuki-Miyaura cross-coupling, bromo- and chloro-substituted derivatives demonstrated a clear advantage over their iodo counterparts. The study quantified the difference in reactivity by monitoring the yield of the desired cross-coupled product versus the undesired dehalogenation byproduct [1]. The findings indicate that the use of 3,5-dibromo-1-methyl-1H-pyrazole, as a dibromo derivative, would be expected to produce significantly higher yields and fewer side products compared to the analogous diiodo compound under similar conditions.

Suzuki-Miyaura coupling Halogenated pyrazole Dehalogenation

Differentiation from N-H Analog: Avoiding Additional Protection/Deprotection Steps

The N-methyl group in 3,5-dibromo-1-methyl-1H-pyrazole (calculated XLogP3: 2.3 [1]) confers distinct advantages over the N-unsubstituted analog, 3,5-dibromo-1H-pyrazole. The latter contains an acidic N-H proton (pKa ~14) which can be deprotonated under basic cross-coupling conditions, potentially leading to unwanted side reactions or requiring an additional protection/deprotection sequence. The N-methyl derivative, by blocking this reactive site, allows for direct use in reactions with strong bases or nucleophiles without interference. Furthermore, the N-methyl group increases lipophilicity compared to the N-H analog, which can be a favorable property for the final target molecules in medicinal chemistry programs aiming to improve membrane permeability and metabolic stability.

Synthetic efficiency N-methylation Pyrazole

Utility as a CHK1 Kinase Inhibitor Precursor: Differentiated by Patent Enablement

Patent literature explicitly identifies 3,5-disubstituted pyrazoles, a class to which this compound serves as a direct precursor, as potent CHK1 kinase inhibitors [1]. The patent describes methods for synthesizing a library of 3,5-disubstituted pyrazole compounds from a common brominated pyrazole intermediate. The presence of two bromine atoms on the pyrazole core is a strategic design feature that enables sequential and regioselective functionalization via cross-coupling, a key differentiator from mono-bromo analogs. While the patent does not provide a direct IC50 value for the building block itself, it establishes the privileged nature of the 3,5-disubstituted pyrazole scaffold for CHK1 inhibition, which is a validated target in oncology for potentiating the effects of DNA-damaging chemotherapeutics [1].

CHK1 inhibitor Cancer Medicinal chemistry

3,5-Dibromo-1-methyl-1H-pyrazole: Validated Application Scenarios for R&D and Industrial Use


Sequential Cross-Coupling for Diverse 3,5-Disubstituted Pyrazole Libraries

The primary application for 3,5-dibromo-1-methyl-1H-pyrazole is as a dual-electrophile in sequential, site-selective cross-coupling reactions. The two bromine atoms, while chemically similar, can be differentiated based on their electronic environment or by using protecting group strategies, allowing for the introduction of two distinct aryl or heteroaryl groups at the C3 and C5 positions. This is a superior strategy compared to using a mono-bromo analog, which can only be functionalized once. The reduced propensity for dehalogenation compared to iodo-analogs ensures that cross-coupling yields are maximized, making this the building block of choice for generating structurally diverse libraries of 3,5-disubstituted pyrazoles for drug discovery.

Key Intermediate for CHK1 Kinase Inhibitor Programs

In oncology research, this compound is a strategic intermediate for developing novel CHK1 kinase inhibitors. As detailed in patent CN-112457306-A , the 3,5-disubstituted pyrazole scaffold is a core component of potent CHK1 inhibitors. The building block's two reactive bromine atoms are essential for constructing the complex, patent-defined chemical space around this pharmacophore. The N-methyl group is also a crucial design element, as it contributes to the metabolic stability and overall drug-likeness of the final inhibitors. Using this compound provides a direct, patent-enabled pathway to a class of targeted cancer therapeutics.

Precursor for Agrochemical Active Ingredients

This compound is also a valuable building block in the agrochemical industry for the synthesis of novel herbicides and fungicides. Patents describe the use of halogenated pyrazoles as intermediates for producing isoxazoline derivatives with excellent herbicidal activity and crop-weed selectivity . The 3,5-dibromo substitution pattern allows for the efficient and modular assembly of the final active ingredients. The N-methyl group, in particular, can enhance the metabolic stability of the agrochemical in the environment and within the target organism, improving its efficacy and residual activity. Its role as a versatile intermediate in this field makes it a relevant procurement target for agrochemical R&D.

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